molecular formula C16H18O2S2 B8540556 1,2-Bis((4-methoxyphenyl)thio)ethane

1,2-Bis((4-methoxyphenyl)thio)ethane

Cat. No.: B8540556
M. Wt: 306.4 g/mol
InChI Key: DZIMWCTUBBVQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis((4-methoxyphenyl)thio)ethane can be synthesized through the reaction of 4-methoxythiophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the reactants to a temperature range of 130-150°C and maintaining the reaction for several hours to ensure complete conversion .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-pressure reaction vessels and continuous monitoring of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis((4-methoxyphenyl)thio)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Bis((4-methoxyphenyl)thio)ethane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Bis((4-methoxyphenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

1,2-Bis((4-methoxyphenyl)thio)ethane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of methoxy and phenylthio groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)sulfanylethylsulfanyl]benzene

InChI

InChI=1S/C16H18O2S2/c1-17-13-3-7-15(8-4-13)19-11-12-20-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

DZIMWCTUBBVQON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCCSC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 g of 4-methoxythiophenol, 20.2 g of ethylene bromide, 40 g of potassium carbonate, and 40 ml of dimethylformamide were placed in a 300 ml flask, and stirred for 3 hours as the interior of the flask was maintained at a temperature of from 50° C. to 60° C. The reaction mixture was poured into ice-cold water to deposit crystals. The crystals were recrystallized from methanol/ethyl acetate 1/1 (volume ratio) mixture. Melting point: 108°-110° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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